5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the reaction of quinoline derivatives with thiophene-2-sulfonyl chloride in the presence of a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature .
Chemical Reactions Analysis
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
5-Bromo-N-(quinolin-8-yl)benzene-2-sulfonamide: This compound has a similar structure but with a benzene ring instead of a thiophene ring.
5-Bromo-N-(quinolin-8-yl)pyridine-2-sulfonamide: This compound has a pyridine ring instead of a thiophene ring.
The uniqueness of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide lies in its thiophene ring, which imparts different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZPDZRPJIBWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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